5-Methoxy-3-Chromanone
Overview
Description
5-Methoxy-3-Chromanone is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
5-Methoxychroman-3-one, also known as 5-Methoxy-3-Chromanone, is a derivative of chromanone . Chromanone and its derivatives are known to exhibit a wide range of pharmacological activities . .
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to diverse biological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chromanone derivatives are known to affect various biological activities such as anticancer, tumor necrosis factor-α (tnf-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Result of Action
Chromanone derivatives are known to exhibit a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
These interactions can significantly influence biochemical reactions .
Cellular Effects
Chromanone analogs have been shown to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . These effects suggest that 5-Methoxychroman-3-one may influence cell function, gene expression, and cellular metabolism .
Molecular Mechanism
Chromanones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
5-Methoxy-3-chromanone, a compound belonging to the chromanone class, has garnered attention for its diverse biological activities. This article reviews its pharmacological potential, including neuroprotective effects, antioxidant properties, and anticancer activity, supported by various studies and findings.
Chemical Structure and Properties
This compound features a methoxy group at the C-5 position and a carbonyl group at the C-3 position of the chromanone structure. This configuration is significant as it influences the compound's biological activity. The chromanone scaffold is recognized for its versatility in medicinal chemistry, serving as a precursor for numerous bioactive compounds.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of this compound derivatives. For instance, derivatives of 5-methoxy-indole carboxylic acid (5MICA), which share structural similarities with this compound, demonstrated strong neuroprotection against oxidative stress in neuronal cell lines (SH-SY5Y) and rat-brain synaptosomes. These compounds exhibited significant inhibition of lipid peroxidation and superoxide radical scavenging capabilities, suggesting that the methoxy substitution enhances neuroprotective properties .
Compound | Neuroprotective Effect | Reference |
---|---|---|
This compound | Inhibits oxidative stress-induced cell death | |
5MICA derivatives | Strong neuroprotection against H2O2-induced oxidative stress |
Antioxidant Activity
The antioxidant activity of this compound has been substantiated through various assays. It has been shown to effectively scavenge free radicals and inhibit lipid peroxidation processes, which are critical in mitigating oxidative damage associated with various diseases. The presence of the methoxy group is believed to enhance these antioxidant properties .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Chromanones are known to exhibit selective cytotoxicity against various cancer cell lines. For example, chromanone derivatives have shown significant inhibition against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines in MTT assays, indicating that modifications in their structure can lead to enhanced anticancer activity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Chromanones have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. This inhibition can contribute to their neuroprotective effects .
- Cell Cycle Arrest : Some studies suggest that chromanones induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for their anticancer properties .
Case Studies
- Neuroprotection Study : A study involving SH-SY5Y cells demonstrated that treatment with this compound significantly restored cellular viability under oxidative stress conditions, achieving up to 80% viability compared to untreated controls .
- Cytotoxicity Assessment : In vitro tests showed that various derivatives of chromanones exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .
Properties
IUPAC Name |
5-methoxy-4H-chromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLFVZLZBQOFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472105 | |
Record name | 5-Methoxy-3-Chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109140-20-7 | |
Record name | 5-Methoxy-2H-1-benzopyran-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109140-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-3-Chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the new synthetic route for 5-methoxychroman-3-one described in the research?
A1: The research highlights a new, potentially more efficient method for synthesizing 5-methoxychroman-3-one. The researchers successfully synthesized 2′-Hydroxy-6′-methoxyphenylacetic acid ethyl ester, a potential precursor to 5-methoxychroman-3-one, in two steps with an 86% yield [, ]. This suggests that this route, utilizing an organocopper complex, could simplify the overall production of 5-methoxychroman-3-one.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.